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1,2,4-Triazine, 5,6-dimethyl-

Cat. No.: B14704561
CAS No.: 21134-90-7
M. Wt: 109.13 g/mol
InChI Key: MDBXMHMXXXURAL-UHFFFAOYSA-N
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Description

Overview of 1,2,4-Triazine (B1199460) Chemistry and its Relevance in Heterocyclic Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the chemistry of life. Among these, the 1,2,4-triazine ring system, a six-membered heterocycle with three nitrogen atoms, stands out for its versatile chemical nature. ijpsr.info The arrangement of nitrogen atoms in the 1,2,4-triazine ring results in an electron-deficient system, which influences its reactivity and makes it a valuable synthon in organic synthesis.

The chemistry of 1,2,4-triazines is rich and varied, with research demonstrating their participation in a wide array of chemical transformations. These include cycloaddition reactions, nucleophilic substitutions, and functional group interconversions, allowing for the generation of a vast library of derivatives. mdpi.orgnih.gov This chemical tractability has led to the exploration of 1,2,4-triazine derivatives in numerous fields. In medicinal chemistry, they have been investigated for a broad spectrum of biological activities, including as antimicrobial, antiviral, and anticancer agents. ijpsr.infonih.gov Furthermore, their unique electronic properties have made them attractive candidates for applications in materials science, such as in the development of novel dyes and ligands for coordination chemistry. academie-sciences.fr

Scope and Objectives of the Comprehensive Research Outline on 5,6-Dimethyl-1,2,4-Triazine

This article focuses specifically on the chemical compound 5,6-dimethyl-1,2,4-triazine . The primary objective is to provide a comprehensive and scientifically rigorous overview of this particular molecule, independent of its more widely studied derivatives. The scope is strictly limited to the parent compound, with a focus on its fundamental chemical and physical properties as documented in academic research.

The subsequent sections of this article will delve into the synthesis, and the known research applications of 5,6-dimethyl-1,2,4-triazine. The information presented is based on a thorough review of scientific literature, ensuring an authoritative and accurate portrayal of the current state of knowledge on this specific heterocyclic compound. The reactivity of the N-oxide derivative of 5,6-dimethyl-1,2,4-triazine has also been a subject of study. mdpi.com

Derivatives such as 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) have been synthesized and characterized, with their coordination chemistry and potential biological applications being explored. nih.govchemicalbook.comsigmaaldrich.com For instance, the 3-thiol derivative has also been investigated. vulcanchem.com However, to maintain a clear focus, this article will only discuss findings directly related to the unsubstituted 5,6-dimethyl-1,2,4-triazine.

Below is a table summarizing some of the key physicochemical properties of related compounds, which provides context for the characteristics of the title compound.

PropertyValue
3-Amino-5,6-dimethyl-1,2,4-triazine
Molecular FormulaC₅H₈N₄
Molecular Weight124.14 g/mol
Melting Point210-212 °C
3-Chloro-5,6-dimethyl-1,2,4-triazine
Molecular FormulaC₅H₆ClN₃
Molecular Weight143.58 g/mol
3,6-Dimethyl-1,2,4-triazin-5(4H)-one
Molecular FormulaC₅H₇N₃O
Molecular Weight125.13 g/mol
This table presents data for closely related derivatives of 5,6-dimethyl-1,2,4-triazine to provide a comparative context.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3 B14704561 1,2,4-Triazine, 5,6-dimethyl- CAS No. 21134-90-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21134-90-7

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

IUPAC Name

5,6-dimethyl-1,2,4-triazine

InChI

InChI=1S/C5H7N3/c1-4-5(2)8-7-3-6-4/h3H,1-2H3

InChI Key

MDBXMHMXXXURAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC=N1)C

Origin of Product

United States

Iii. Chemical Transformations and Reaction Pathways of 5,6 Dimethyl 1,2,4 Triazine

Reactivity Towards Nucleophilic Reagents

The electron-withdrawing effect of the nitrogen atoms in the 1,2,4-triazine (B1199460) ring renders it susceptible to attack by nucleophiles. This reactivity is a cornerstone of its chemical functionalization.

The 1,2,4-triazine nucleus is generally prone to nucleophilic attack, particularly at the C-3, C-5, and C-6 positions. In the case of 5,6-dimethyl-1,2,4-triazine, the presence of methyl groups at the C-5 and C-6 positions sterically hinders direct nucleophilic attack at these sites. Consequently, the C-3 position becomes the primary site for nucleophilic substitution, assuming it is unsubstituted or bears a suitable leaving group.

While specific studies on the nucleophilic substitution of hydrogen at the C-3 position of 5,6-dimethyl-1,2,4-triazine are not extensively documented, the general reactivity of the 1,2,4-triazine system provides valuable insights. For instance, related 1,2,4-triazine 4-oxides have been shown to react with Grignard reagents, leading to the substitution of a hydrogen atom at the C-5 position. researchgate.net This suggests that activation of the triazine ring, for example, through N-oxidation, can facilitate nucleophilic substitution. researchgate.net The high reactivity of 1,2,4-triazine N-oxides towards nucleophiles opens avenues for various functionalizations of the ring system. researchgate.net

In the broader context of 1,2,4-triazines, the introduction of alkyl or aryl moieties at the C-5 position can be achieved through nucleophilic substitution of hydrogen using Grignard reagents or organolithium derivatives. researchgate.net

When functionalized with exocyclic groups, such as an amino group at the C-3 position, 5,6-dimethyl-1,2,4-triazine exhibits reactivity characteristic of that functional group. A notable example is the benzoylation of 3-amino-5,6-dimethyl-1,2,4-triazine (B98693). This reaction demonstrates the nucleophilic character of the exocyclic amino group.

In a typical procedure, 3-amino-5,6-dimethyl-1,2,4-triazine is treated with an excess of benzoyl chloride in the presence of a base like triethylamine (B128534), in a suitable solvent such as refluxing chloroform. sigmaaldrich.com This reaction leads to the formation of 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine, where two benzoyl groups are attached to the amino nitrogen. sigmaaldrich.com This transformation is a clear indication of the reactivity of the exocyclic amino group, which can readily participate in acylation reactions.

Table 1: Benzoylation of 3-Amino-5,6-dimethyl-1,2,4-triazine

ReactantReagentProduct
3-Amino-5,6-dimethyl-1,2,4-triazineBenzoyl chloride/Triethylamine3-Dibenzoylamino-5,6-dimethyl-1,2,4-triazine

Electrophilic Aromatic Substitution and Ring Functionalization

The inherent electron-deficient nature of the 1,2,4-triazine ring makes it generally resistant to classical electrophilic aromatic substitution reactions. The nitrogen atoms strongly deactivate the ring towards attack by electrophiles. However, functionalization can be achieved under specific conditions, often involving the N-oxide derivative of the triazine.

Research has been conducted on the reactivity of 5,6-dimethyl-1,2,4-triazine-N4-oxide with various electrophiles, providing insights into the regioselectivity of such reactions. mdpi.com The introduction of an N-oxide function can modulate the electronic properties of the triazine ring, potentially enabling reactions that are otherwise difficult to achieve with the parent heterocycle.

Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool for the construction of complex molecular architectures, and 5,6-dimethyl-1,2,4-triazine can participate in such transformations, most notably as the diene component in Diels-Alder type reactions.

Due to its electron-deficient character, 5,6-dimethyl-1,2,4-triazine is an excellent candidate for participation in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.gov In this type of [4+2] cycloaddition, the electron-poor diene (the triazine) reacts with an electron-rich dienophile. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically followed by the extrusion of a small molecule, such as nitrogen gas, leading to the formation of a new heterocyclic ring.

The general mechanism involves the concerted or stepwise interaction of the 4 π-electrons of the diene system within the triazine ring with the 2 π-electrons of the dienophile. The presence of the two methyl groups at the C-5 and C-6 positions can influence the reactivity and regioselectivity of the cycloaddition. While specific studies detailing the Diels-Alder reactions of 5,6-dimethyl-1,2,4-triazine are not abundant, the known reactivity of the 1,2,4-triazine scaffold suggests its utility in the synthesis of various nitrogen-containing heterocycles. nih.gov The reaction of 5-cyano-1,2,4-triazines with enamines and alkenes, for instance, leads to the formation of functionalized bi- and terpyridines. researchgate.net

The functionalized derivatives of 5,6-dimethyl-1,2,4-triazine can undergo intramolecular cyclization reactions to form fused heterocyclic systems. A prominent example is the use of 3-amino-5,6-dimethyl-1,2,4-triazine in the intramolecular cyclization of various 1,2-bis(amidinohydrazone)s. sigmaaldrich.com This reaction highlights the role of the triazine moiety as a scaffold for the construction of more complex, polycyclic structures.

These intramolecular reactions are of significant interest in synthetic and medicinal chemistry as they provide access to novel heterocyclic frameworks that may possess interesting biological activities.

Tautomeric Equilibria Investigations

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a key characteristic of many heterocyclic compounds. In the case of amino-substituted 1,2,4-triazines, a significant equilibrium can exist between the amino and imino forms, a phenomenon known as prototropic tautomerism which involves the migration of a proton. The amino tautomer is characterized by an exocyclic amine group, whereas the imino form contains an endocyclic protonated nitrogen and an exocyclic imine group.

Research into 3-amino-5,6-dimethyl-1,2,4-triazine has revealed the existence of this amino-imino prototropic tautomerism. researchgate.net The specific tautomer that predominates is influenced by the synthesis method. researchgate.net Different synthetic routes can yield either the amino or the imino form, which can be distinguished by their differing melting points and mass spectral behaviors. researchgate.net The strong electron-withdrawing nature of the 1,2,4-triazine ring deactivates the 3-amino group, which plays a role in the tautomeric equilibrium and the subsequent reactivity of the molecule. researchgate.net

The structural implications of this tautomerism are significant. The different electronic and steric profiles of the amino and imino forms lead to distinct reactivity patterns, allowing for the synthesis of various triazine derivatives. researchgate.net Furthermore, the ability of the amino group to form hydrogen bonds is a crucial factor in the construction of supramolecular structures. researchgate.net

Coordination Chemistry and Supramolecular Assembly

5,6-Dimethyl-1,2,4-triazine and its derivatives are versatile building blocks in the field of coordination chemistry, acting as multidentate ligands. These molecules possess multiple nitrogen atoms that can coordinate to metal centers, leading to the formation of a wide array of metal complexes with diverse structures and properties. acs.orgmdpi.com The nitrogen-rich nature of the triazine ring allows it to bridge multiple metal centers, facilitating the construction of coordination polymers and other supramolecular assemblies. uu.nl

The coordination behavior is influenced by the substituents on the triazine ring. In the case of 3-amino-5,6-dimethyl-1,2,4-triazine, both the triazine ring nitrogens and the exocyclic amino group can participate in coordination, offering multiple binding sites for metal ions. researchgate.net This versatility allows for the formation of complexes with varied coordination geometries and dimensionalities.

The reaction of 3-amino-5,6-dimethyl-1,2,4-triazine (admt) with silver(I) salts has yielded a variety of coordination compounds with interesting structural features. For instance, the reaction with silver(I) trifluoromethanesulfonate (B1224126) can produce a complex with the formula Ag(admt)₃·admt. researchgate.net In this structure, the silver(I) ion is coordinated to three admt molecules through the N2 nitrogen atom of the triazine ring, resulting in a nearly regular trigonal–planar geometry. researchgate.net The complex also contains an uncoordinated admt molecule and a trifluoromethanesulfonate anion in the crystal lattice. researchgate.net

In another example, the self-assembly of 3-amino-5,6-dimethyl-1,2,4-triazine with silver nitrate (B79036) (AgNO₃) leads to the formation of a one-dimensional coordination polymer, [Ag(3ADMT)(NO₃)]n. mdpi.com In this polymeric chain, the silver(I) atom is four-coordinate, bound to two nitrogen atoms from two different triazine ligands and two oxygen atoms from two nitrate anions. mdpi.com The triazine ligand acts as a bridging unit, coordinating through its N1 and N2 atoms to successive silver atoms. mdpi.com

These examples demonstrate how the choice of the silver salt and the reaction conditions can influence the final structure of the coordination compound, leading to either discrete molecules or extended polymeric networks. researchgate.netresearchgate.net

CompoundMetal CenterLigand(s)Key Structural Features
Ag(admt)₃·admtSilver(I)3-amino-5,6-dimethyl-1,2,4-triazineMononuclear complex, trigonal-planar geometry around Ag(I) researchgate.net
[Ag(3ADMT)(NO₃)]nSilver(I)3-amino-5,6-dimethyl-1,2,4-triazine, NitrateOne-dimensional coordination polymer, distorted tetrahedral geometry around Ag(I) mdpi.com

The interaction of 1,2,4-triazine derivatives with aluminum alkyls has been a subject of study, leading to the formation of various adducts. rsc.orgnih.govnih.govrsc.orgmdpi.com While specific research on 5,6-dimethyl-1,2,4-triazine with aluminum alkyls is not detailed in the provided results, general principles from related systems can be inferred. The nitrogen atoms of the triazine ring act as Lewis basic sites, readily forming adducts with electron-deficient aluminum alkyl species. nih.gov

Synthesis and Structural Characterization of Metal Complexes

Characterization of Coordination Geometries and Bonding Motifs

The coordination chemistry of 5,6-dimethyl-1,2,4-triazine and its derivatives reveals versatile bonding motifs, primarily through the nitrogen atoms of the triazine ring. A key example is the coordination behavior of its amino-substituted derivative, 3-amino-5,6-dimethyl-1,2,4-triazine (3ADMT), which readily forms complexes with metal ions.

In a notable silver(I) complex, [Ag(3ADMT)(NO₃)]n, the coordination geometry and bonding have been elucidated through single-crystal X-ray diffraction. mdpi.com The analysis shows a crystallographically independent Ag(I) atom that is tetra-coordinated. Its coordination sphere, AgN₂O₂, consists of two nitrogen atoms from two different 3ADMT ligands and two oxygen atoms from two separate nitrate anions. mdpi.com This arrangement results in a distorted tetrahedral geometry around the silver(I) center. mdpi.com

The 3ADMT ligand acts as a bridging unit, coordinating to two successive silver atoms via its adjacent nitrogen atoms, N1 and N2. mdpi.com This bridging mode is a critical bonding motif that facilitates the extension of the structure. Furthermore, the nitrate anions also serve as linkers, bridging the Ag(I) centers through Ag1–O1 and Ag1–O3 bonds. mdpi.com

The crystal packing is further stabilized by significant intermolecular interactions. Hirshfeld surface analysis indicates that O···H (37.2%) and N···H (18.8%) interactions are predominant in the molecular packing. mdpi.com Specifically, the uncoordinated oxygen atom of the nitrate group interacts with hydrogen atoms of the methyl groups, and the uncoordinated amino nitrogen atom forms N···H hydrogen bonds, which connect the polymeric chains. mdpi.com Strong argentophilic interactions (attractions between silver atoms) are also observed, which help in the aggregation of the complex units into a coplanar, wave-like pattern. mdpi.com

Table 1: Selected Crystallographic and Coordination Data for [Ag(3ADMT)(NO₃)]n
ParameterValueDescription
Coordination GeometryDistorted TetrahedronGeometry around the Ag(I) metal center. mdpi.com
Coordination SphereAgN₂O₂The central Ag(I) is coordinated by two nitrogen atoms from 3ADMT ligands and two oxygen atoms from nitrate anions. mdpi.com
Ligand Role (3ADMT)Bridging LigandConnects successive silver atoms via N1 and N2 atoms. mdpi.com
Ligand Role (NO₃⁻)Bridging LigandLinks Ag(I) centers through its oxygen atoms. mdpi.com
Key Intermolecular InteractionsO···H, N···H, ArgentophilicThese interactions contribute to the stability and packing of the crystal structure. mdpi.com

Role in the Formation of Polymeric and Polynuclear Architectures

The structural characteristics of the 5,6-dimethyl-1,2,4-triazine scaffold, particularly its ability to act as a multidentate ligand, make it a valuable building block in the construction of polymeric and polynuclear coordination architectures.

The self-assembly of 3-amino-5,6-dimethyl-1,2,4-triazine (3ADMT) with silver nitrate (AgNO₃) provides a clear example of the formation of a one-dimensional coordination polymer. mdpi.com In the resulting complex, [Ag(3ADMT)(NO₃)]n, both the 3ADMT and the nitrate ligands function as connectors between the silver(I) centers. mdpi.com The 3ADMT ligand bridges two metal centers through two of its ring nitrogen atoms, while the nitrate anions also bridge, leading to the formation of an extended chain. mdpi.com This polymeric sequence is further influenced by argentophilic interactions between adjacent silver atoms, which facilitate the aggregation of the units into a well-defined, wavy, one-dimensional chain. mdpi.com The organic ligand units are arranged in an alternating pattern above and below the plane of the polymer array. mdpi.com

The tendency of the 1,2,4-triazine core to form multinuclear structures is also evident in the structure of 6,6′-Tetramethyl-3,3′-bi-1,2,4-triazine, a dimeric form of 5,6-dimethyl-1,2,4-triazine. nih.govresearchgate.net In this molecule, two 5,6-dimethyl-1,2,4-triazine units are linked together, with the two triazine rings being coplanar. nih.govresearchgate.net In the crystal, these molecules arrange into layers. nih.govresearchgate.net While this is a discrete molecule rather than a coordination polymer, it demonstrates the capacity of the triazine rings to act as components in larger, ordered assemblies. Similarly, other substituted 1,2,4-triazine ligands, such as 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, have been shown to form dinuclear complexes with Cu(I) and Ag(I), where diphosphine ligands bridge the two metal centers, each coordinated by a triazine ligand. mdpi.com This further underscores the role of the 1,2,4-triazine framework in creating complex polynuclear architectures. mdpi.com

Iv. Spectroscopic and Crystallographic Characterization of 5,6 Dimethyl 1,2,4 Triazine Systems

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable tools for confirming the identity and purity of newly synthesized 5,6-dimethyl-1,2,4-triazine systems. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the carbon-hydrogen framework of a molecule. For derivatives of 5,6-dimethyl-1,2,4-triazine, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the dimethyl-substituted triazine core.

In the case of the related compound, 3-amino-5,6-dimethyl-1,2,4-triazine (B98693), the ¹H NMR spectrum shows distinct signals for the methyl protons. researchgate.net The chemical shifts of these protons are influenced by their position on the triazine ring and the electronic nature of other substituents. Similarly, the ¹³C NMR spectrum provides key information. For instance, in various substituted 1,2,4-triazines, the carbon atoms of the triazine ring exhibit characteristic chemical shifts. rsc.org For 3-amino-5,6-dimethyl-1,2,4-triazine, ¹³C NMR data has been reported. chemicalbook.com The chemical shifts for the methyl carbons and the triazine ring carbons are diagnostic for the 5,6-dimethyl-1,2,4-triazine scaffold.

Table 1: Representative NMR Data for a 5,6-Dimethyl-1,2,4-Triazine Derivative

Nucleus Compound Chemical Shift (ppm)
¹³C 3-Amino-5,6-dimethyl-1,2,4-triazine Data reported but specific values not available in the provided context. chemicalbook.com
¹H Substituted 1,4-dihydroazolo[5,1-c] rsc.orgnih.govnist.govtriazines C4H proton signal: 6.26–6.48 ppm nih.gov
¹³C Substituted 1,4-dihydroazolo[5,1-c] rsc.orgnih.govnist.govtriazines C4 signal: 67.7–70.1 ppm nih.gov

The complexity of NMR spectra can increase in cases of conformational equilibrium, where different rotational isomers (rotamers) may be present in solution, leading to a multiplication of signals. tdx.cat

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 5,6-dimethyl-1,2,4-triazine, the molecular formula is C₅H₇N₃, corresponding to a molecular weight of 109.13 g/mol . nist.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to this mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Studies on fused 1,2,4-triazine (B1199460) derivatives have shown characteristic fragmentation pathways, which often involve the loss of small molecules and the formation of stable fragment ions. derpharmachemica.com For instance, the mass spectral behavior of aminotriazines has been investigated, revealing specific fragmentation patterns that can help to identify the compound. researchgate.net The National Institute of Standards and Technology (NIST) has compiled gas phase ion energetics data for 5,6-dimethyl-1,2,4-triazine. nist.gov

Table 2: Mass Spectrometry Data for 5,6-Dimethyl-1,2,4-Triazine

Parameter Value Reference
Molecular Formula C₅H₇N₃ nist.gov
Molecular Weight 109.1292 nist.gov
Ionization Energy 9.15 eV (Vertical) nist.gov

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The FTIR spectrum of a 5,6-dimethyl-1,2,4-triazine system would be characterized by absorption bands corresponding to the stretching and bending vibrations of the triazine ring and the methyl substituents.

In a study of a dimethoxy-triazine ligand, characteristic absorption bands for the triazine ring were observed in the range of 478-1662 cm⁻¹, with specific bands assigned to aromatic stretching modes (1562 cm⁻¹), C=N stretching (1460 cm⁻¹), and C-N stretching (818 cm⁻¹). researchgate.net For a silver complex of 3-amino-5,6-dimethyl-1,2,4-triazine, peaks in the range of 3097–2920 cm⁻¹ were attributed to the C(sp³)-H stretching vibrations of the methyl groups, while peaks around 1667–1668 cm⁻¹ and 1563–1564 cm⁻¹ were assigned to the υ(C=N) and υ(C=C) stretching modes of the triazine moiety, respectively. mdpi.com These values provide a reference for the expected vibrational frequencies in 5,6-dimethyl-1,2,4-triazine itself. The NIST WebBook also contains IR spectra for related triazine compounds like 6-amino-1,3,5-triazine-2,4(1H,3H)-dione and 1,3,5-triazine-2,4-diamine, 6-phenyl-, which can offer comparative insights. nist.govnist.gov

Table 3: Characteristic FTIR Absorption Bands for Substituted Triazines

Vibrational Mode Wavenumber (cm⁻¹) Compound Type Reference
Aromatic stretching (triazine ring) 1562 Dimethoxy-triazine researchgate.net
C=N stretching (triazine ring) 1460 Dimethoxy-triazine researchgate.net
C-N stretching (triazine ring) 818 Dimethoxy-triazine researchgate.net
C(sp³)-H stretching (methyl groups) 3097–2920 [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO₃)]n mdpi.com
C=N stretching (triazine moiety) 1667–1668 [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO₃)]n mdpi.com
C=C stretching (triazine moiety) 1563–1564 [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO₃)]n mdpi.com

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions.

The crystal system and space group are fundamental parameters determined from X-ray diffraction data. For example, crystals of 2,4,6-triamino-1,3,5-triazine (melamine) have been found to crystallize in a monoclinic system with the space group P2₁/c. researchgate.net Such data is crucial for understanding the packing of molecules in the crystal lattice.

Table 4: Crystallographic Data for a Related Triazine Compound

Compound Crystal System Space Group Reference
2,4,6-Triamino-1,3,5-triazine (Melamine) Monoclinic P2₁/c researchgate.net
[Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO₃)]n Data reported but specific values not available in the provided context. Data reported but specific values not available in the provided context. mdpi.com

The planarity of the 1,2,4-triazine ring and the orientation of its substituents are key structural features that can be precisely determined by X-ray diffraction. In substituted triazines, the rotation around the bonds connecting substituents to the ring can lead to different conformations. beilstein-journals.org For instance, in amino-substituted triazines, the relative orientation of the amino groups can be established. tdx.cat The planarity of the triazine ring itself can be assessed by examining the torsion angles within the ring. Any significant deviation from planarity would be indicative of ring strain. The positions of the methyl groups in 5,6-dimethyl-1,2,4-triazine relative to the triazine ring would be clearly defined in a crystal structure, providing insight into steric interactions.

V. Theoretical and Computational Chemistry Studies on 5,6 Dimethyl 1,2,4 Triazine

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are a cornerstone for investigating the molecular structure and electronic properties of 5,6-dimethyl-1,2,4-triazine. These methods allow for the determination of the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for studying 1,2,4-triazine (B1199460) derivatives due to its favorable balance of accuracy and computational cost. nih.govnih.gov The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional is commonly employed in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to perform these calculations. irjweb.comresearchgate.net

For molecules like 5,6-dimethyl-1,2,4-triazine, DFT calculations are used to obtain the optimized molecular geometry, including key parameters such as bond lengths, bond angles, and dihedral angles. These calculations confirm the planar nature of the triazine ring and determine the spatial orientation of the methyl groups. Furthermore, DFT is instrumental in calculating the electronic properties that are discussed in subsequent sections, such as molecular orbital energies and the molecular electrostatic potential. d-nb.info In a study on the closely related 3-amino-5,6-dimethyl-l,2,4-triazine, geometry optimization was performed using the DFT-B3LYP/6-31G(d,p) level of theory to establish its stable structure. researchgate.net

Table 1: Common DFT Methods and Basis Sets Used in Studies of 1,2,4-Triazine Derivatives.
Computational MethodBasis SetTypical ApplicationsReference Compound Example
B3LYP6-31G(d,p)Geometry Optimization, Electronic Properties3-Amino-5,6-dimethyl-l,2,4-triazine researchgate.net
B3LYP6-311++G(d,p)High-accuracy Energy Calculations, Vibrational FrequenciesN-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine irjweb.com
CAM-B3LYP6-31G++(d,p)Excited State Properties, UV-Vis Spectra Simulation5,6-diphenyl-1,2,4-triazine (B1616786) derivatives nih.gov

Ab initio molecular orbital calculations, such as the Hartree-Fock (HF) method, are another class of quantum chemical techniques used to study triazine systems. nih.gov These methods are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding and sometimes less accurate than modern DFT methods for electron correlation effects, ab initio calculations provide a fundamental understanding of molecular orbitals and electronic interactions.

For instance, ab initio calculations have been used to investigate the protonation energies and binding interactions of 2,4-diamino triazine, a related heterocyclic structure. nih.gov Such studies on 5,6-dimethyl-1,2,4-triazine would help in understanding its behavior in different chemical environments and its potential for non-covalent interactions, based on first principles of quantum mechanics.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. d-nb.infocolab.ws The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values.

For 5,6-dimethyl-1,2,4-triazine, the MEP map is expected to show distinct regions of positive and negative potential:

Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, are primarily localized around the nitrogen atoms of the 1,2,4-triazine ring. The lone pairs of electrons on the nitrogen atoms create a high negative potential, making them the most likely sites for electrophilic attack.

Positive Potential (Blue): These electron-deficient regions are typically found around the hydrogen atoms of the methyl groups. This positive potential indicates sites that are susceptible to nucleophilic attack.

Neutral Potential (Green): This color represents areas with near-zero potential.

This visual representation of charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents, substrates, or biological receptors. d-nb.info Analysis of the related 3,3'-dimethyl-5,5'-bis-(1,2,4-triazine) confirmed that the electrostatic potential features are key predictors of metal chelation capabilities. nih.gov

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. irjweb.com The energies and shapes of these orbitals provide crucial information about the molecule's ability to donate or accept electrons, its chemical reactivity, and its kinetic stability.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO (EHOMO) is directly related to the ionization potential of the molecule. A higher EHOMO value suggests a greater ability to donate electrons. For 5,6-dimethyl-1,2,4-triazine, experimental data from photoelectron spectroscopy indicates a vertical ionization energy of 9.15 eV, which provides a benchmark for the calculated HOMO energy. nist.gov

In computational studies of similar 1,2,4-triazine derivatives, the HOMO is typically a π-orbital with significant electron density distributed across the triazine ring and its substituents. nih.gov The methyl groups at the 5- and 6-positions are electron-donating, which would be expected to raise the energy of the HOMO compared to the unsubstituted 1,2,4-triazine, thereby increasing its nucleophilicity.

The LUMO is the innermost orbital without electrons and serves as the electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity of the molecule. A lower ELUMO value indicates a greater ability to accept electrons. For 1,2,4-triazine derivatives, the LUMO is generally a π*-antibonding orbital localized predominantly on the electron-deficient triazine ring. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive. Computational studies on various triazines allow for the calculation of this gap, providing a quantitative measure of the molecule's stability and potential reactivity. scispace.com

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Chemical Significance.
ParameterDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to ionization potential; ability to donate electrons.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to electron affinity; ability to accept electrons.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOIndicates chemical reactivity, kinetic stability, and electronic excitation energy.

Energy Gap (ΔE) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com For 1,2,4-triazine derivatives, these parameters are extensively studied using Density Functional Theory (DFT) calculations, often with the B3LYP functional. nih.govd-nb.info

The energies of HOMO and LUMO are used to calculate various global reactivity descriptors that quantify different aspects of a molecule's reactivity. irjweb.com These descriptors, based on Koopmans' theorem, include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. A high value for chemical hardness indicates greater stability. irjweb.com

Global Softness (S): The reciprocal of hardness, indicating the molecule's capacity to accept electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

While specific DFT calculations for 5,6-dimethyl-1,2,4-triazine are not detailed in the available literature, studies on analogous triazine structures provide representative data. For instance, a DFT study on an N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine molecule calculated a HOMO-LUMO gap of 4.4871 eV and a chemical hardness of 2.2435 eV, indicating significant stability. irjweb.com Experimentally, the vertical ionization potential for 5,6-dimethyl-1,2,4-triazine, which relates to the energy of the HOMO, has been determined to be 9.15 eV through photoelectron spectroscopy. nist.gov

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2Measures the ability to attract electrons.
Chemical Hardness (η)(I - A) / 2Measures resistance to charge transfer.
Global Softness (S)1 / (2η)The reciprocal of hardness.
Electrophilicity Index (ω)μ2 / (2η) where μ = -χMeasures the stabilization in energy when the system acquires an additional electronic charge.

Topological Analysis of Electron Density

Topological analysis of electron density provides a powerful framework for understanding chemical bonding and non-covalent interactions within a molecule. gla.ac.uk By examining the gradient and Laplacian of the electron density (ρ(r)), one can partition the molecule into atomic basins and identify critical points that correspond to nuclei, bond paths, rings, and cages. nih.gov Recent studies on derivatives of 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) have employed these methods to elucidate their structural and electronic features. researchgate.net

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are likely to be found, such as chemical bonds and lone pairs. It provides a clear picture of the electron distribution. In a 2024 study on anticancer derivatives of 3-amino-5,6-dimethyl-1,2,4-triazine, ELF analysis was utilized to identify the main binding sites within the molecules. researchgate.net This analysis helps in understanding the nucleophilic and electrophilic regions of the molecule, which is crucial for predicting its interaction with biological targets.

Similar to ELF, the Localized Orbital Locator (LOL) is another tool for visualizing electron localization. It is particularly effective in distinguishing between regions of high kinetic energy (associated with covalent bonds) and low kinetic energy (associated with lone pairs). LOL investigations on derivatives of 3-amino-5,6-dimethyl-1,2,4-triazine have been performed to further characterize the binding sites and electronic structure. researchgate.net The parameters derived from LOL topology can reflect changes in the size, density, and energy of lone pairs, correlating with their donor ability. rsc.org

Reduced Density Gradient (RDG) analysis is a computational technique specifically designed to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This method plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This approach was successfully applied to derivatives of 3-amino-5,6-dimethyl-1,2,4-triazine to map out the weak intramolecular and intermolecular interactions that stabilize the molecular conformation and crystal packing. researchgate.net

Computational Simulation of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools to simulate and understand the mechanisms of chemical reactions, providing insights into transition states, energy barriers, and reaction kinetics. While specific simulations for the parent 5,6-dimethyl-1,2,4-triazine are not widely reported, studies on its derivatives and related triazine systems illustrate the methodologies.

For instance, reactivity studies on 5,6-dimethyl-1,2,4-triazine-N4-oxide have explored its regioselectivity with different electrophiles, a process well-suited for computational modeling to determine the most likely reaction pathways. mdpi.com Furthermore, detailed computational studies on the reaction of other triazines, such as hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine with hydrogen sulfide, have been conducted to elucidate the multi-step reaction mechanism, confirming experimental observations and providing a molecular-level understanding of the process. researchgate.net Such simulations typically involve locating transition state structures and calculating activation energies to map the potential energy surface of the reaction. These approaches could be directly applied to predict the outcomes of various reactions involving 5,6-dimethyl-1,2,4-triazine, such as its cyclization and rearrangement reactions to form fused heterocyclic systems like pyrazolo[3,4-e] irjweb.comscialert.nettriazines. nih.gov

Predictive Modeling of Chemical Behavior and Derivatization

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design and materials science. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov Numerous QSAR studies have been performed on various sets of 1,2,4-triazine derivatives to predict their efficacy as inhibitors for different biological targets. scialert.netrsc.org

For example, a QSAR study on 33 triazine derivatives as dihydrofolate reductase (DHFR) inhibitors used electrotopological state descriptors to build a predictive model. scialert.net The resulting multiparameter model successfully correlated the structural features of the triazines with their inhibitory action. Another study on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as human D-amino acid oxidase (h-DAAO) inhibitors developed robust 3D-QSAR models (CoMFA and CoMSIA) that revealed key structural requirements for high inhibitory activity. rsc.org These models are then used to design new derivatives with potentially enhanced activity.

Vi. Contemporary Applications and Functional Roles of 5,6 Dimethyl 1,2,4 Triazine in Materials and Synthetic Chemistry

Fundamental Building Block in Organic Synthesis

5,6-Dimethyl-1,2,4-triazine and its derivatives are recognized as important building blocks in synthetic organic chemistry. The triazine ring, being electron-deficient, facilitates a range of chemical transformations, enabling the synthesis of diverse molecular structures.

The 1,2,4-triazine (B1199460) ring system is a key precursor for creating more intricate, fused heterocyclic systems. Through various synthetic strategies, the 5,6-dimethyl-1,2,4-triazine core can be elaborated into polycyclic structures. For instance, derivatives of 1,2,4-triazines are used to synthesize pyrazolo[3,4-e] sigmaaldrich.commdpi.commdpi.comtriazines and a novel ring system, sigmaaldrich.commdpi.commdpi.comtriazino[5,6-d] sigmaaldrich.commdpi.comnih.govtriazines. nih.gov These reactions often involve the cyclization of appropriately substituted triazine precursors. nih.gov

One common method involves the reaction of amidrazones with reagents like dimethylformamide dimethylacetal (DMFDMA) to form the triazine ring, which can then undergo further intramolecular cyclization to yield fused systems. nih.gov Another approach is the reductive cyclization of nitrophenylhydrazides to create (hetero)arene ring-fused sigmaaldrich.commdpi.commdpi.comtriazines. mdpi.com For example, 3-phenyl sigmaaldrich.commdpi.commdpi.comtriazino[5,6-c]quinoline has been synthesized and its structure confirmed by single-crystal X-ray diffraction, demonstrating the planarity and specific bond arrangements of such fused systems. mdpi.com These complex architectures are of interest for their potential applications in materials science and medicinal chemistry.

The 1,2,4-triazine nucleus is a prominent structural core in many biologically active compounds. researchgate.net Its derivatives have demonstrated a wide spectrum of pharmacological activities, making 5,6-dimethyl-1,2,4-triazine an important intermediate in the development of potential agrochemicals and pharmaceuticals. alzchem.com

Research has shown that modifying the triazine ring at different positions can generate new molecules with enhanced biological profiles. researchgate.net These compounds have been investigated for a variety of therapeutic applications. For example, a derivative, 3-Amino-5,6-dimethyl-1,2,4-triazine (B98693), is used in the synthesis of molecules with potential biological activity. sigmaaldrich.com The broad utility of the 1,2,4-triazine scaffold is highlighted by its presence in compounds patented as Mth1 inhibitors for treating diseases and as LDL receptor gene expression promoters. chimicatechnoacta.ru

Table 1: Investigated Biological Activities of 1,2,4-Triazine Derivatives

Biological Activity Research Finding Citations
Anticancer A silver(I) complex with 3-amino-5,6-dimethyl-1,2,4-triazine showed promising cytotoxicity against lung and breast carcinoma cell lines. mdpi.com Certain 1,2,4-triazin-6-one derivatives were found to be active against various cancer cell lines in the NCI 60 cell panel assay. researchgate.net mdpi.comresearchgate.net
Antimicrobial The aforementioned silver(I) complex also demonstrated wide-spectrum antimicrobial action against bacteria such as P. vulgaris and B. subtilis. mdpi.com mdpi.com
Antifungal 5-oxo-1,2,4-triazine derivatives have been examined for their biological activity, including effects against fungi. nih.gov nih.gov
Anti-inflammatory Derivatives of sigmaaldrich.commdpi.commdpi.comtriazine are noted to exhibit anti-inflammatory properties. mdpi.com mdpi.com
Antiviral The sigmaaldrich.commdpi.commdpi.comtriazine class of heterocycles has shown potential antiviral activities. mdpi.com mdpi.com
Enzyme Inhibition 1,2,4-triazino[5,6-b]indole derivatives showed an effect on the enzyme Cellobiase. nih.gov nih.gov

Role in Polymer and Resin Technology

The inherent reactivity of the triazine ring suggests potential applications in polymer science, particularly in roles that leverage its thermal stability and ability to form networked structures.

Triazine-based compounds can act as crosslinking agents. Formaldehyde (B43269), a simple aldehyde, is widely used to crosslink primary amino groups in various applications, from tissue fixation to genomics experiments. wikipedia.org Amines can react with formaldehyde to produce hexahydro-1,3,5-triazines, demonstrating the formation of stable, crosslinked structures. wikipedia.org While direct, extensive research on 5,6-dimethyl-1,2,4-triazine specifically as a crosslinking agent is not widely documented in the provided results, the fundamental chemistry of the triazine ring, particularly in amino-substituted forms, supports this potential application. The nitrogen atoms in the ring can participate in reactions to form stable covalent bonds, creating a networked polymer matrix.

Advanced Materials Science Applications

In materials science, the focus is on designing molecules that can self-assemble into larger, ordered structures with specific functions. The 5,6-dimethyl-1,2,4-triazine scaffold is a valuable ligand for creating such advanced materials.

The nitrogen atoms within the 1,2,4-triazine ring are excellent coordination sites for metal ions, making its derivatives ideal building blocks for supramolecular assemblies and coordination polymers. These materials are constructed through the self-assembly of organic ligands and metal centers.

A notable example is the synthesis of a one-dimensional coordination polymer from the self-assembly of 3-amino-5,6-dimethyl-1,2,4-triazine (3ADMT) and silver nitrate (B79036) (AgNO₃). mdpi.com In this structure, the 3ADMT ligand acts as a bridge, coordinating to two different silver(I) centers through its adjacent nitrogen atoms (N1 and N2). mdpi.com The silver atoms are further linked by nitrate anions and strong argentophilic (Ag-Ag) interactions, resulting in a wavy, one-dimensional polymeric chain. mdpi.com Such coordination polymers are of great interest due to their potential applications in areas like catalysis, electronics, and medicine.

Table 2: Structural Features of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO₃)]n Coordination Polymer

Feature Description Citation
Ligand 3-amino-5,6-dimethyl-1,2,4-triazine (3ADMT) mdpi.com
Metal Center Silver(I) (Ag⁺) mdpi.com
Coordination Geometry Distorted tetrahedron around the Ag(I) center (AgN₂O₂) mdpi.com
Ligand Role Acts as a bridging ligand, connecting successive silver atoms via N1 and N2 atoms. mdpi.com
Overall Structure One-dimensional polymeric chain aggregated in a wavy-like, coplanar pattern. mdpi.com
Stabilizing Interactions Strong argentophilic interactions between silver atoms and intermolecular hydrogen bonding. mdpi.com

Integration into Novel Material Systems

The incorporation of 1,2,4-triazine moieties into novel material systems is an area of growing interest, although specific research on 5,6-dimethyl-1,2,4-triazine in this context is not extensively documented. However, by examining the applications of similarly structured triazine derivatives, the potential for 5,6-dimethyl-1,2,4-triazine becomes apparent. Triazine-based compounds are known for their utility in creating functional materials due to their nitrogen-rich structure, which can facilitate coordination with metal ions and participate in hydrogen bonding.

One area of potential application is in the development of coordination polymers and metal-organic frameworks (MOFs) . While studies have more frequently utilized other triazine isomers, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine, the fundamental ability of the triazine ring to act as a ligand suggests that 5,6-dimethyl-1,2,4-triazine could also serve this purpose. The nitrogen atoms of the triazine ring can coordinate with metal centers, and the dimethyl substituents could influence the resulting framework's porosity and dimensionality.

Another promising avenue is in the synthesis of macrocycles . Research has demonstrated that substituted triazines can undergo dimerization to form 24-membered macrocycles. nih.gov These structures can exhibit interesting host-guest chemistry and self-assembly properties. The 5,6-dimethyl-1,2,4-triazine core could be functionalized to facilitate similar macrocyclization reactions, leading to new supramolecular architectures.

Furthermore, the integration of triazine derivatives into polymers can enhance their thermal stability and flame-retardant properties. The nitrogen-rich nature of the triazine ring contributes to the formation of a stable char layer upon combustion, which acts as a barrier to heat and mass transfer. While specific data on polymers containing 5,6-dimethyl-1,2,4-triazine is scarce, the general principles of triazine chemistry suggest its potential utility in this field.

The table below summarizes the potential applications of 5,6-dimethyl-1,2,4-triazine in novel material systems, based on the known applications of related triazine compounds.

Potential Application AreaRole of 5,6-Dimethyl-1,2,4-TriazinePotential Advantages
Coordination Polymers/MOFs Ligand for metal ion coordinationThe dimethyl groups could influence framework topology and properties.
Macrocycle Synthesis Building block for supramolecular structuresPotential for creating novel host-guest systems. nih.gov
Functional Polymers Monomer or additiveCould enhance thermal stability and flame retardancy.

Strategic Use in Diversifying Chemical Libraries and Scaffold Generation

The 5,6-dimethyl-1,2,4-triazine scaffold is a versatile platform for the generation of diverse chemical libraries, which are essential for drug discovery and development. The reactivity of the triazine ring and its substituents allows for a wide range of chemical modifications, leading to a multitude of new compounds with potentially valuable biological activities.

A key starting material for this purpose is 3-amino-5,6-dimethyl-1,2,4-triazine . The amino group at the 3-position provides a handle for further functionalization. For example, it can react with benzoyl chloride to form 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine. sigmaaldrich.com This reactivity allows for the introduction of a variety of substituents at this position, enabling the creation of a library of derivatives. Furthermore, 3-amino-5,6-dimethyl-1,2,4-triazine has been utilized in intramolecular cyclization reactions of 1,2-bis(amidinohydrazone)s, demonstrating its utility in constructing more complex heterocyclic systems. sigmaaldrich.com

The general reactivity of the 1,2,4-triazine ring system allows for various transformations, making it a valuable scaffold. For instance, studies on the related 5,6-diphenyl-1,2,4-triazine (B1616786) have shown that this core can be elaborated through reactions such as bromination followed by Suzuki cross-coupling to introduce a wide range of aryl and heteroaryl groups. nih.gov This approach could be adapted to the 5,6-dimethyl-1,2,4-triazine scaffold, allowing for the synthesis of a diverse array of biaryl triazines.

The table below outlines the strategic use of 5,6-dimethyl-1,2,4-triazine in generating chemical diversity.

Starting Material/ScaffoldReaction TypeResulting Chemical Diversity
3-Amino-5,6-dimethyl-1,2,4-triazine Acylation of the amino groupLibrary of amide derivatives. sigmaaldrich.com
3-Amino-5,6-dimethyl-1,2,4-triazine Intramolecular cyclizationAccess to fused heterocyclic systems. sigmaaldrich.com
5,6-Dimethyl-1,2,4-triazine Halogenation followed by cross-couplingIntroduction of diverse aryl and heteroaryl substituents. nih.gov

Q & A

Q. What are the standard synthetic routes for 5,6-dimethyl-1,2,4-triazine derivatives?

The synthesis typically involves cyclocondensation or reflux reactions. For example:

  • Aminoguanidine-based synthesis : Refluxing dibenzoyl derivatives with aminoguanidine bicarbonate in n-butanol yields 3-amino-5,6-diphenyl-1,2,4-triazine, a method noted for simplicity and efficiency .
  • Fluorinated derivatives : 5,6-Di(4'-fluorophenyl)-1,2,4-triazine is synthesized by reacting 4,4'-difluorobenzil with aminoguanidine bicarbonate, followed by methylation or cyclization to form fused heterocycles .
  • Heterocyclic annulation : Cyclocondensation of N-alkyl/aryl ethan-/propanimidamides with aldehydes/ketones in 1,4-dioxane under reflux produces 5,6-dihydro-triazolo-triazine derivatives .

Q. How are 5,6-dimethyl-1,2,4-triazine derivatives characterized experimentally?

Key techniques include:

  • NMR spectroscopy : Used to confirm substituent positions and monitor reaction progress (e.g., tracking pyridyl or sulfonic acid groups) .
  • Elemental analysis : Validates purity and stoichiometry of synthesized compounds .
  • X-ray crystallography : Occasionally employed for structural elucidation of metal complexes (e.g., platinum(II) coordination studies) .

Q. What biological activities are associated with 5,6-dimethyl-1,2,4-triazine derivatives?

These compounds exhibit diverse pharmacological properties:

  • Anticancer activity : Derivatives like 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(6-substituted benzo/thiazol-2-yl)acetamide show promise in targeting tumor cells .
  • Antimicrobial effects : Fluorinated analogs demonstrate enhanced lipophilicity and bioactivity against fungal/bacterial strains .
  • Enzyme inhibition : Some derivatives act as cyclin-dependent kinase (CDK) inhibitors, modulating cell cycle progression .

Advanced Research Questions

Q. How do substituents at the 5- and 6-positions influence electronic and biological properties?

Substituents critically modulate reactivity and bioactivity:

  • Electron-withdrawing groups (e.g., fluorine) : Enhance stability of metal complexes (e.g., iron(II) complexes with PDT derivatives) and improve pharmacokinetic profiles .
  • Aromatic rings (e.g., biphenyl) : Increase π-π stacking interactions in DNA-binding studies, as seen in cisplatin analogs .
  • Sulfonic acid groups : Improve water solubility for applications in analytical chemistry (e.g., iron(II) detection) .

Q. What strategies resolve contradictions in reported stability constants of triazine-metal complexes?

Discrepancies often arise from experimental conditions. Recommended approaches:

  • Systematic variation of substituents : Compare stability constants of PDT, PBMPT, and PBBT with iron(II) under standardized pH and ionic strength .
  • Spectroscopic validation : Use UV-Vis or potentiometric titration to verify coordination modes and stoichiometry .

Q. How can synthetic challenges (e.g., low yields in cyclocondensation) be mitigated?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency in fluorinated triazine synthesis .
  • Catalysis : p-Toluenesulfonic acid enhances cyclocondensation yields in dihydro-triazolo-triazine synthesis .
  • Temperature control : Reflux at 80–100°C balances reaction rate and byproduct formation .

Q. What methodologies analyze data contradictions in biological activity studies?

  • Structure-activity relationship (SAR) modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity trends .
  • Comparative assays : Test derivatives under identical conditions (e.g., MTT assays for cytotoxicity) to isolate substituent effects .
  • Computational docking : Predict binding affinities to targets like CDKs or DNA to rationalize experimental discrepancies .

Methodological Notes

  • Data granularity : Yields and reaction conditions are derived from peer-reviewed protocols (e.g., 50–70% yields for aminoguanidine-based syntheses ).
  • Advanced techniques : Fluorine-19 NMR and MALDI-TOF are recommended for characterizing fluorinated and high-molecular-weight derivatives, respectively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.